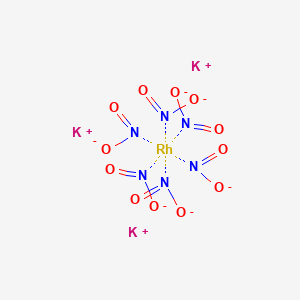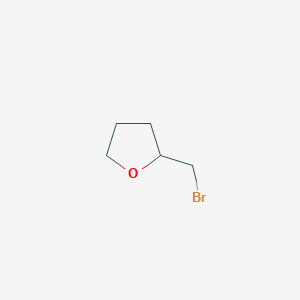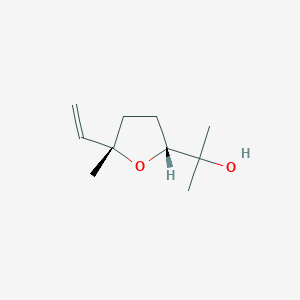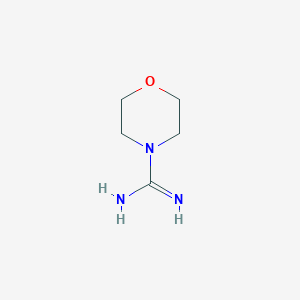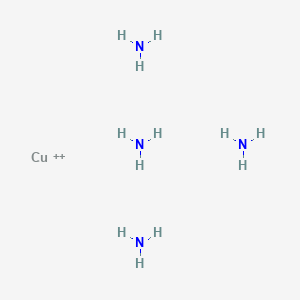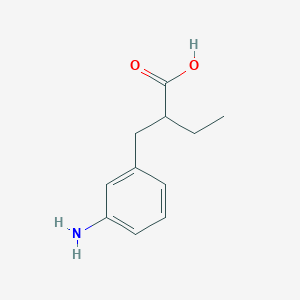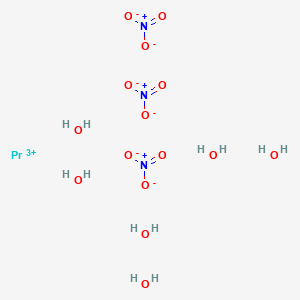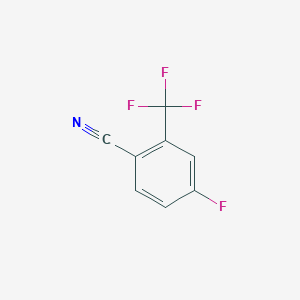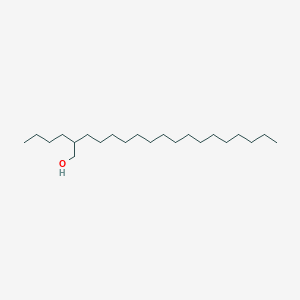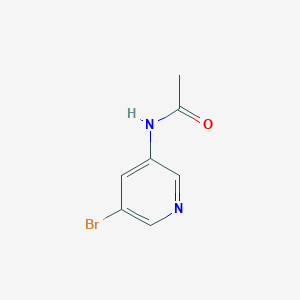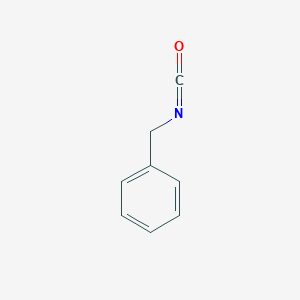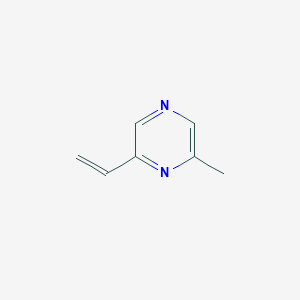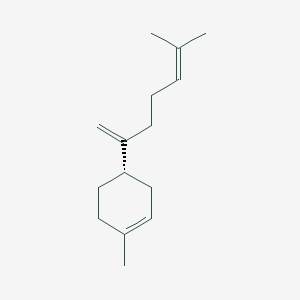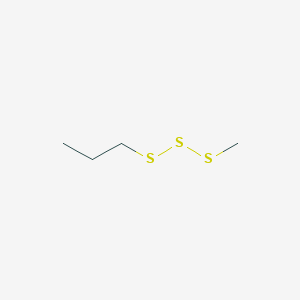
去丁基丁卡因
描述
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a hydroxy group and a carboxamide group linked to a diethylaminoethyl chain.
科学研究应用
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.
Chemical Research: Utilized as a reagent in organic synthesis and catalysis.
Industrial Applications: Applied in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
Desbutyl Dibucaine, also known as N-(2-(Diethylamino)ethyl)-2-hydroxyquinoline-4-carboxamide, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.
Mode of Action
Desbutyl Dibucaine exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This inhibition disrupts the propagation of neuronal action potentials, leading to a loss of sensation, which is the basis for its use as a local anesthetic .
Biochemical Pathways
It’s known that the compound’s action on sodium channels can affect various downstream effects, such as the inhibition of efferent motor nerves
Pharmacokinetics
It’s known that similar compounds like levobupivacaine are extensively metabolized in the liver and excreted in the urine and feces . The major metabolite produced is 3-hydroxy-levobupivacaine, and the minor one is desbutyl-levobupivacaine . These metabolites are further converted into glucuronic acid and sulphate ester conjugates, which are excreted in the urine .
Result of Action
The primary result of Desbutyl Dibucaine’s action is the inhibition of neuronal action potentials, leading to a loss of sensation. This makes it effective as a local anesthetic . It’s also known to have a lower risk of cardiac and central nervous system toxicity compared to similar compounds .
Action Environment
The action of Desbutyl Dibucaine can be influenced by various environmental factors. For instance, the compound’s absorption and hence its bioavailability can be affected by the presence of vasoactive substances Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine, such as diethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of continuous stirred-tank reactors (CSTR) or batch reactors.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The diethylaminoethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
相似化合物的比较
N-[2-(Diethylamino)ethyl]benzamide: Shares the diethylaminoethyl chain but differs in the core structure.
2-Hydroxyquinoline-4-carboxamide: Lacks the diethylaminoethyl chain but has a similar quinoline core.
N-[2-(Dimethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide: Similar structure with a dimethylaminoethyl chain instead of diethylaminoethyl.
Uniqueness: N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVIAUORAJGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87864-08-2 | |
| Record name | Desbutyl dibucaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESBUTYL DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


